(E)-tert-Butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate
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Description
(E)-tert-Butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.472. The purity is usually 95%.
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Biological Activity
(E)-tert-Butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H30N2O2 |
Molecular Weight | 330.464 g/mol |
LogP | 4.2213 |
Polar Surface Area (PSA) | 45.06 Ų |
CAS Number | 1353990-99-4 |
These properties indicate a moderate lipophilicity, which is often associated with the ability to cross biological membranes effectively.
2. Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a piperidine derivative substituted at the 4-position with a phenylbutene moiety. The synthesis process and specific conditions can vary, but it generally requires careful control of reaction parameters to ensure high yields and purity.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, compounds containing piperidine and phenyl groups have been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231).
In a study evaluating structural analogs, it was found that certain derivatives could enhance caspase activity significantly, indicating their role in promoting programmed cell death at concentrations as low as 1 µM .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to influence the NF-kB and p53 pathways, which are crucial in cancer biology .
3.3 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or the phenyl group can significantly affect potency and selectivity against cancer cells. For instance, modifications that enhance lipophilicity or alter electronic properties can improve cellular uptake and efficacy .
4. Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study on Apoptosis Induction : A study demonstrated that certain piperidine derivatives could induce morphological changes in MDA-MB-231 cells and increase caspase activity by up to 57% at higher concentrations .
- Antimicrobial Activity : While primarily focused on anticancer properties, some derivatives have shown promising antimicrobial activity against resistant strains such as MRSA, indicating a broader therapeutic potential .
5. Future Directions
Research into this compound should focus on:
- In Vivo Studies : To confirm efficacy observed in vitro and assess pharmacokinetics.
- Mechanistic Studies : To elucidate specific pathways involved in its anticancer effects.
- Optimization : Further SAR studies to develop more potent derivatives with improved selectivity and reduced toxicity.
Properties
IUPAC Name |
tert-butyl N-[1-[(E)-4-phenylbut-3-enyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-12-15-22(16-13-18)14-8-7-11-17-9-5-4-6-10-17/h4-7,9-11,18H,8,12-16H2,1-3H3,(H,21,23)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSPRYMULFBUQX-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.